molecular formula C4H14Cl2N2O B7775481 2,2'-Oxybis(ethylamine) dihydrochloride CAS No. 122022-47-3

2,2'-Oxybis(ethylamine) dihydrochloride

Cat. No.: B7775481
CAS No.: 122022-47-3
M. Wt: 177.07 g/mol
InChI Key: KTCUXFVANABSPX-UHFFFAOYSA-N
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Description

2,2'-Oxybis(ethylamine) dihydrochloride, also known as 2-Aminoethyl ether dihydrochloride, is a chemical compound with the molecular formula C4H12N2O·2HCl and a molecular weight of 177.07 g/mol. It is a white crystalline solid that is soluble in water and commonly used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2'-Oxybis(ethylamine) dihydrochloride can be synthesized through the reaction of ethylene oxide with ethylamine under acidic conditions. The reaction typically involves the ethoxylation of ethylamine followed by the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,2'-Oxybis(ethylamine) dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound to its amine derivatives.

  • Substitution: It can participate in nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as halides and alkylating agents are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of ethylene glycol derivatives.

  • Reduction: Production of ethylamine derivatives.

  • Substitution: Formation of various substituted ethylamines.

Scientific Research Applications

2,2'-Oxybis(ethylamine) dihydrochloride is widely used in scientific research due to its versatile chemical properties. It is employed in:

  • Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: In biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: As a precursor in the synthesis of pharmaceuticals and as a potential therapeutic agent.

  • Industry: In the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,2'-Oxybis(ethylamine) dihydrochloride exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity. In pharmaceutical synthesis, it may act as a precursor or intermediate, undergoing further chemical transformations to produce active compounds.

Molecular Targets and Pathways Involved:

  • Enzymes: May target specific enzymes involved in metabolic pathways.

  • Proteins: Can interact with proteins to modulate their function.

Comparison with Similar Compounds

  • Ethylenediamine

  • Diethanolamine

  • Triethanolamine

These compounds share similarities in their basic structure but differ in their functional groups and applications.

Properties

IUPAC Name

2-(2-aminoethoxy)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O.2ClH/c5-1-3-7-4-2-6;;/h1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCUXFVANABSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209624
Record name 2,2'-Oxybis(ethylamine) hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60792-79-2
Record name 2,2'-Oxydiethylamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060792792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Oxybis(ethylamine) hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-oxybis(ethylamine) hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2'-OXYDIETHYLAMINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ9SN78NYT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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